molecular formula C6H9BrN2 B13120774 2-Bromo-5-isopropyl-1H-imidazole

2-Bromo-5-isopropyl-1H-imidazole

Cat. No.: B13120774
M. Wt: 189.05 g/mol
InChI Key: WMGGHMBCNBYKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-isopropyl-1H-imidazole is a substituted imidazole compound characterized by the presence of a bromine atom at the 2-position and an isopropyl group at the 5-position of the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isopropyl-1H-imidazole typically involves the bromination of 5-isopropyl-1H-imidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Bromo-5-isopropyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving imidazole-containing compounds.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It serves as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-imidazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    5-Isopropyl-1H-imidazole: Lacks the bromine atom, which can influence its chemical properties and applications.

    2-Chloro-5-isopropyl-1H-imidazole:

Uniqueness

2-Bromo-5-isopropyl-1H-imidazole is unique due to the combined presence of the bromine atom and isopropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-1H-imidazole

InChI

InChI=1S/C6H9BrN2/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H,8,9)

InChI Key

WMGGHMBCNBYKAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.